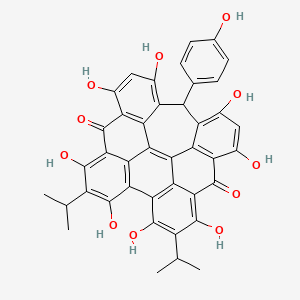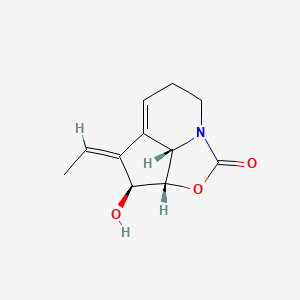
Streptazolin
Overview
Description
Streptazolin is an antibiotic and antifungal substance that was first isolated in 1981 from the bacterium Streptomyces viridochromogenes . It is known for its unique chemical structure and biological properties. due to its tendency to polymerize, this compound is not suitable for therapeutic use . The compound has a molecular formula of C11H13NO3 and a molar mass of 207.229 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of racemic streptazolin was achieved in 1985 using a modified Ferrier rearrangement . The synthesis involves multiple steps, including the use of chiral auxiliaries to achieve stereocontrol . The process typically includes the following steps:
- Reduction using K-Selectride in tetrahydrofuran at -78°C.
- Reaction with pyridine in dichloromethane at 25°C.
- Treatment with DBU in dichloromethane at 25°C.
- Reduction using sodium formate and palladium acetate in tetrahydrofuran at 130°C.
- Final deprotection using TBAF in tetrahydrofuran at 0°C .
Industrial Production Methods: Industrial production of this compound is not common due to its polymerization tendency and limited therapeutic use. it can be produced in laboratory settings using the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions: Streptazolin undergoes various chemical reactions, including:
Substitution: The synthesis of this compound involves substitution reactions, particularly in the formation of its unique tricyclic structure.
Common Reagents and Conditions:
K-Selectride: Used for reduction reactions.
Pyridine and DBU: Used as bases in substitution reactions.
Sodium Formate and Palladium Acetate: Used in reduction reactions.
TBAF: Used for deprotection steps.
Major Products:
Dihydrothis compound: Formed through the reduction of this compound.
Scientific Research Applications
Streptazolin has several scientific research applications, including:
Antimicrobial Research: Due to its antibiotic and antifungal properties, this compound is studied for its potential use in combating bacterial and fungal infections.
Biological Studies: this compound has been shown to increase macrophage activity and stimulate the secretion of immune-stimulating cytokines through the PI3K signaling pathway.
Chemical Synthesis: The unique structure of this compound makes it a valuable compound for studying synthetic methodologies and reaction mechanisms.
Mechanism of Action
Streptazolin exerts its effects by stimulating macrophages through the PI3K signaling pathway, leading to increased bacterial killing and immune response . The compound interacts with molecular targets involved in the immune response, enhancing the activity of immune cells.
Comparison with Similar Compounds
Isostreptazolin: A compound with a similar tricyclic structure, isolated from Streptomyces sannanensis.
Sannaphenol: Another compound isolated from Streptomyces sannanensis, with structural similarities to this compound.
Obscurolide-type Metabolites: Compounds with similar skeletons isolated from Streptomyces alboniger.
Uniqueness: this compound is unique due to its specific tricyclic structure and its ability to stimulate immune responses through the PI3K signaling pathway. Its polymerization tendency also sets it apart from other similar compounds .
Properties
IUPAC Name |
(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUACOQFBQCDF-IKXJTIOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C2C3C1=CCCN3C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Streptazolin?
A: this compound has a molecular formula of C11H17NO2 and a molecular weight of 195.25 g/mol. [, ]
Q2: What spectroscopic data is available for this compound?
A: The structure of this compound has been elucidated using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ] These methods provide detailed information about its structure, including the presence of a piperidine ring, an exocyclic ethylidene side chain, and hydroxyl groups. [, , ]
Q3: What is known about the biosynthesis of this compound?
A: Studies using isotopically labeled precursors have revealed that the carbon skeleton of this compound is derived from acetate, formate, methionine, and urea. [] The nitrogen atoms originate from glutamic acid and ammonium sulfate. []
Q4: Are there any known derivatives or analogs of this compound?
A: Yes, several derivatives of this compound have been isolated from various Streptomyces strains, including 5-O-(β-D-xylopyranosyl)this compound, 9-hydroxythis compound, 13-hydroxythis compound, and streptenol E. [] Additionally, researchers have synthesized various analogs to explore structure-activity relationships. [, , , ]
Q5: What is the known biological activity of this compound?
A: this compound exhibits antibiotic and antifungal properties. [] Furthermore, some this compound derivatives have shown cytotoxic effects against Jurkat T cells [], and inhibitory effects against nitric oxide production [] and elastase activity. []
Q6: What is known about the mechanism of action of this compound?
A: While this compound's exact mechanism of action remains unclear, some studies suggest it might exert its effects by interacting with specific cellular targets. For instance, computational studies suggest that certain streptenol derivatives (related to this compound) exhibit a high affinity for the gynecological cancer target PIK3CA. []
Q7: Have there been successful total syntheses of this compound?
A: Yes, several total syntheses of this compound have been reported, showcasing various synthetic strategies. [, , , , ] These approaches employ a range of reactions, including aldol condensation, ring-closing metathesis, and palladium-catalyzed enyne bicyclization, to construct the this compound core structure. [, , , ]
Q8: What challenges are associated with the synthesis of this compound?
A: The presence of multiple stereocenters and the sensitive exocyclic ethylidene side chain pose challenges in the stereoselective synthesis of this compound. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


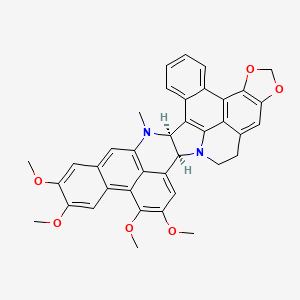
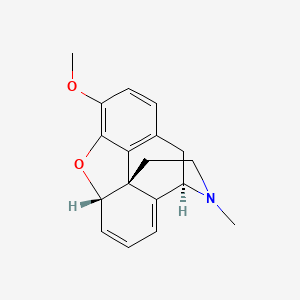
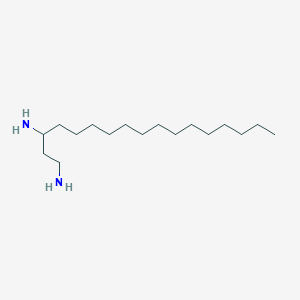
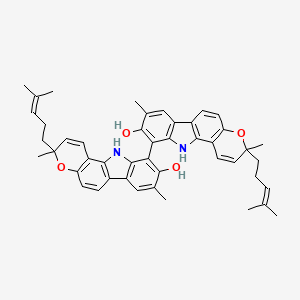
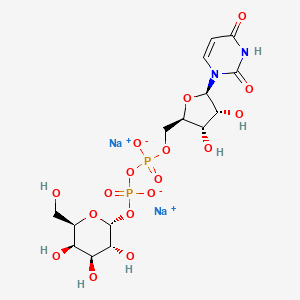
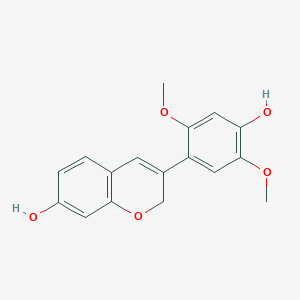
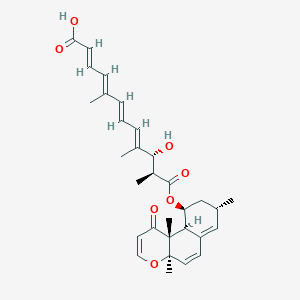
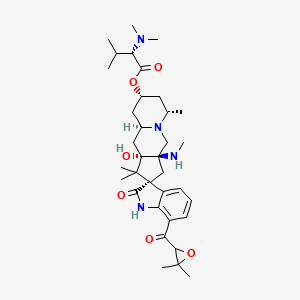

![4-{(3-Aminophenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-N,N-diethylbenzamide](/img/structure/B1245149.png)
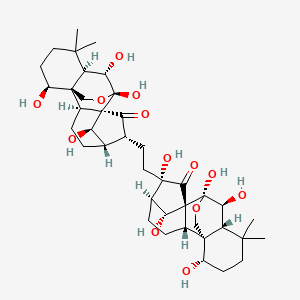

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1245154.png)
